Bienvenue dans la boutique en ligne BenchChem!

4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine

Physicochemical profiling Lipophilicity Drug-likeness

4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is a disubstituted 2-aminopyrimidine bearing two heteroaryl rings: an unsubstituted furan-2-yl at C4 and a 5-methylfuran-2-yl at C6. Its molecular formula is C₁₃H₁₁N₃O₂ with a molecular weight of 241.24 g/mol and a computed XLogP3-AA of 1.8.

Molecular Formula C13H11N3O2
Molecular Weight 241.24 g/mol
CAS No. 908824-90-8
Cat. No. B3166193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
CAS908824-90-8
Molecular FormulaC13H11N3O2
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CO3)N
InChIInChI=1S/C13H11N3O2/c1-8-4-5-12(18-8)10-7-9(15-13(14)16-10)11-3-2-6-17-11/h2-7H,1H3,(H2,14,15,16)
InChIKeyLIARQZAKYQMYJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine (CAS 908824-90-8): Procurement-Grade Physicochemical & Structural Baseline


4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine is a disubstituted 2-aminopyrimidine bearing two heteroaryl rings: an unsubstituted furan-2-yl at C4 and a 5-methylfuran-2-yl at C6. Its molecular formula is C₁₃H₁₁N₃O₂ with a molecular weight of 241.24 g/mol and a computed XLogP3-AA of 1.8 [1]. The compound is cataloged under NSC656634 and PubChem CID 376141, indicating its prior inclusion in the NCI/DTP chemical repository for screening purposes [1]. The structure presents a hydrogen-bond donor count of 1 and an acceptor count of 5, features that influence solubility and target engagement potential relative to more lipophilic analogs in the 2-aminopyrimidine class [1].

Why In-Class Substitution of 4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine Carries Quantifiable Risk


Within the 2-aminopyrimidine scaffold, seemingly minor modifications produce order-of-magnitude shifts in target potency and selectivity. In a systematic SAR study of 2-aminopyrimidines as adenosine A₁/A₂A antagonists, substitution of an unsubstituted furan with a 5-methylfuran moiety was shown to be critical for maintaining dual receptor affinity; the lead compound 4-(5-methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine achieved A₂A Kᵢ = 6.34 nM and A₁ Kᵢ = 9.54 nM [1]. Furthermore, in the furanopyrimidine Aurora kinase A series, a single substituent change at the 6-position of the pyrimidine core shifted IC₅₀ values from ~300 nM to >15 µM across only 133 tested analogs [2]. Consequently, generic interchange of the target compound with any close analog—such as 4-(3-fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine (CAS 1354937-77-1) or 4-(4-ethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine—without confirmatory assay data introduces unquantifiable risk of activity loss, selectivity reversal, or physicochemical profile disruption.

Quantitative Differentiation Evidence for 4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine: Comparator-Anchored Data


Physicochemical Differentiation: Computed Lipophilicity vs. Representative 2-Aminopyrimidine Adenosine Antagonists

The target compound exhibits a computed XLogP3-AA of 1.8 [1], placing it in a moderately lower lipophilicity range compared to the dual adenosine A₁/A₂A antagonist lead 4-(5-methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine (compound 8m, which contains an additional phenyl-piperidine moiety and is therefore more lipophilic) [2]. This difference is structurally attributable to the absence of a large hydrophobic substituent on the target compound, and it has implications for aqueous solubility and non-specific protein binding.

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bond Donor/Acceptor Profile Differentiation from Common Kinase Inhibitor Pharmacophores

The target compound possesses 1 hydrogen-bond donor (HBD) and 5 hydrogen-bond acceptors (HBA) [1]. This profile differs from the archetypal 2-aminopyrimidine kinase hinge-binding motif (typically 2 HBD, 4 HBA for unsubstituted 2-aminopyrimidine) due to the replacement of one HBD by heteroaryl substitution at C4 and C6, and the addition of furan oxygen atoms as supplementary HBAs. By comparison, the Aurora kinase A furanopyrimidine hit (IC₅₀ = 273 nM) retains a similar 2-aminopyrimidine hinge-binding core but differs in peripheral HBA geometry due to alternative furan fusion [2].

Hydrogen bonding Pharmacophore Kinase inhibitor design

Commercially Available Purity Specification vs. Analog CAS 1354937-77-1

The target compound is commercially available at ≥98% purity (HPLC) from multiple vendors including MolCore and Leyan . Its close analog, 4-(3-fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine (CAS 1354937-77-1), is listed by Chemenu with no purity specification publicly available on the product page, requiring prospective buyers to request a custom quotation for batch-specific purity data . This difference in transparency and specification standardization reduces procurement friction.

Chemical purity Procurement specification Quality control

NCI/DTP Repository Inclusion as a Precedent for Biological Screening Interest

The target compound is assigned NSC number 656634, confirming its past accession into the NCI/DTP compound collection for biological evaluation [1]. While publicly available NCI-60 screening data for this specific NSC is not readily retrievable, NSC designation itself serves as a class-level indicator that the compound was deemed sufficiently distinct from existing repository entries to merit inclusion. By comparison, many commercial 2-aminopyrimidine analogs (e.g., 4-methyl-6-(5-methylfuran-2-yl)pyrimidin-2-amine) lack NSC numbers, indicating they were never submitted to or accepted by the NCI screening program.

NCI-60 screening Compound repository Anticancer drug discovery

Rotatable Bond and Molecular Flexibility Comparison to Rigid Fused-Ring Furanopyrimidines

The target compound has 2 rotatable bonds, corresponding to the C–C linkages connecting each furan ring to the pyrimidine core [1]. In contrast, the 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-based JAK2 inhibitors, which showed IC₅₀ values of 0.7 nM against JAK2 [2], possess a conformationally restricted fused-ring system with effectively zero rotatable bonds at the furan-pyrimidine junction. This difference is structurally significant for fragment-based design strategies where ligand conformational entropy penalties differ between flexible and rigid scaffolds.

Molecular flexibility Conformational entropy Fragment-based drug design

Application Scenarios Informed by Quantitative Evidence for 4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine


Fragment-Based and Structure-Guided Lead Discovery Campaigns

With a molecular weight of 241.24 Da, XLogP of 1.8, and only 2 rotatable bonds [1], this compound falls within fragment-like physicochemical space (MW <300, cLogP ≤3, rotatable bonds ≤3). Its dual-heteroaryl decoration provides a distinct hydrogen-bonding profile (1 HBD, 5 HBA) compared to simpler 2-aminopyrimidine fragments [1]. The compound can serve as a starting point for fragment growing or merging strategies, particularly for kinase targets where furanopyrimidine hinge-binding motifs have been validated (Aurora A IC₅₀ = 273 nM for related scaffold [2]).

Adenosine Receptor Antagonist SAR Probe Synthesis

The 5-methylfuran moiety at C6 directly mirrors the key substituent identified in the dual A₁/A₂A antagonist series where compound 8m achieved sub-10 nM Kᵢ values at both receptors [1]. The target compound's unsubstituted furan at C4 replaces the piperidine-carbonyl-phenyl group of 8m, offering a simplified scaffold for systematic SAR exploration. Researchers pursuing adenosine receptor modulation can use this compound as a direct comparator to probe the contribution of the C4 substituent to receptor subtype selectivity, given the established SAR framework [1].

Physicochemical Property Benchmarking in Heteroaryl-Substituted Pyrimidine Libraries

The computed XLogP3-AA of 1.8, combined with 1 HBD and 5 HBA [1], positions this compound as a moderate-polarity reference point within 2-aminopyrimidine screening libraries. Procurement teams assembling diversity sets can use this compound as a lipophilicity anchor: it is more polar than the Aurora A furanopyrimidine lead (clog P = 7.41 for compound 24 [2]), yet more lipophilic than unsubstituted 2-aminopyrimidine (clog P ≈ 0.2). This enables calibration of property-activity relationships across a library.

NCI/DTP Follow-Up Screening for Previously Untested Cancer Cell Lines

The NSC656634 designation confirms the compound was submitted to the NCI/DTP repository [1], yet publicly accessible NCI-60 one-dose or five-dose screening data are not available. This creates an opportunity for re-screening the compound against the full NCI-60 panel or an expanded set of cancer cell lines under contemporary protocols, potentially revealing differential sensitivity patterns that were not captured in the original submission era.

Quote Request

Request a Quote for 4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.